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Technical Support Center: Topoisomerase II
Assays
This technical support center provides troubleshooting guidance and answers to frequently

asked questions (FAQs) for researchers, scientists, and drug development professionals

working with topoisomerase II (Topo II) assays.

Frequently Asked Questions (FAQs)
Q1: What are the common types of Topoisomerase II assays?

A1: The most common in vitro assays for Topoisomerase II activity are:

Decatenation Assay: This assay measures the ability of Topo II to resolve catenated

(interlocked) DNA networks, typically using kinetoplast DNA (kDNA). This is a highly specific

assay for Topo II as Topoisomerase I cannot perform this function.[1][2][3]

Relaxation Assay: This assay assesses the ability of Topo II to relax supercoiled plasmid

DNA. While Topoisomerase I also relaxes DNA, the Topo II-mediated reaction is ATP-

dependent.[1][4][5]

Cleavage Assay: This assay detects the formation of a transient covalent complex between

Topo II and DNA, which is stabilized in the presence of Topo II poisons. This leads to the

linearization of plasmid DNA.[6][7]
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Q2: My Topo II enzyme shows no activity in the decatenation/relaxation assay. What are the

possible causes?

A2: Several factors can lead to a lack of enzyme activity. The primary culprits are often loss of

enzyme activity or degradation of essential components like ATP.[1][2] It is recommended to

use a fresh aliquot of the enzyme and a new stock of ATP.[1] Also, ensure that the assay buffer

is prepared correctly and has not been subjected to multiple freeze-thaw cycles.[8]

Q3: I am observing DNA degradation or a smear in my gel. What could be the reason?

A3: DNA degradation, often appearing as a smear, is typically caused by nuclease

contamination in the enzyme preparation or cell extract.[3][8][9] To confirm this, run a control

reaction without ATP; nuclease activity is ATP-independent.[8] If nuclease contamination is

suspected, using a purified enzyme preparation is recommended.

Q4: How does the solvent for my test compound (e.g., DMSO) affect the assay?

A4: Solvents like DMSO can inhibit Topoisomerase II activity, especially at higher

concentrations.[10] It is crucial to include a solvent control in your experiment to assess its

effect. If inhibition is observed, it may be necessary to reduce the final solvent concentration in

the reaction.[1][10] An initial titration of the enzyme should be performed in the presence of the

final DMSO concentration that will be used in the assay.[10]

Q5: What is the difference between a Topoisomerase II catalytic inhibitor and a poison?

A5: Topoisomerase II inhibitors can be broadly classified into two categories:

Catalytic Inhibitors (CICs): These compounds inhibit the enzymatic activity of Topo II, such

as decatenation or relaxation, by interfering with steps like ATP binding or DNA binding.[11]

Topoisomerase II Poisons (IFPs): These agents stabilize the covalent complex between the

enzyme and cleaved DNA, leading to an accumulation of DNA double-strand breaks.[11][12]

[13] Etoposide (VP16) is a classic example of a Topo II poison.[11]
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Possible Cause Recommended Solution

Loss of Enzyme Activity
Use a fresh aliquot of Topoisomerase II enzyme.

Avoid repeated freeze-thaw cycles.[1][2]

Degradation of ATP
Prepare fresh ATP stock solution. Ensure proper

storage at -20°C.[1][3][5]

Incorrect Buffer Composition

Verify the concentrations of all buffer

components, especially MgCl2, which is

essential for activity.[14] Prepare the complete

assay buffer fresh for each experiment.[8][14]

Presence of Inhibitors in Sample

If using cell extracts, they may contain

endogenous inhibitors. Purify the extract or

perform a buffer exchange.

Incorrect Incubation Time/Temperature

Ensure the reaction is incubated at 37°C for the

recommended duration (typically 15-30

minutes).[2][8]

Problem: No Relaxation of Supercoiled Plasmid DNA
Possible Cause Recommended Solution

Loss of Enzyme Activity Use a fresh aliquot of Topoisomerase II enzyme.

Degradation of ATP
Use a fresh ATP stock. Topo II relaxation is ATP-

dependent.[5]

Suboptimal Enzyme Concentration
Titrate the enzyme to determine the optimal

concentration for complete relaxation.[4]

Intercalating Agents in Gel/Buffer

Contaminants like ethidium bromide in the gel or

running buffer can alter DNA mobility and mask

relaxation.[5][15] Ensure that gel tanks and

buffers are free of such contaminants.[15]

Incorrect Gel Electrophoresis Conditions

Run the agarose gel at a low voltage (e.g., 2-3

V/cm) to ensure proper separation of

supercoiled and relaxed DNA topoisomers.
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Problem: Unexpected Bands or Smearing on the Gel
Possible Cause Recommended Solution

Nuclease Contamination

Run a control reaction without ATP. Nuclease

activity is ATP-independent.[8] If present, use a

more purified enzyme preparation.

Spontaneous kDNA Breakdown

kDNA substrate can degrade over time,

releasing some decatenated products. Always

run a "kDNA only" control lane. A small amount

of breakdown is acceptable.[8]

High Enzyme Concentration

Very high concentrations of Topo II can lead to

catenation (interlocking) of circular DNA, which

may appear as high molecular weight species.

[1][2] Optimize the enzyme concentration.

Interfering Substances in Crude Extracts

Proteins or other molecules in crude cell

extracts can bind to DNA and affect its

migration.[9] An optional proteinase K digestion

step after the reaction can help.[11]

Experimental Protocols & Data
Standard Topoisomerase II Assay Buffer Composition
The assay buffer for Topoisomerase II is critical for its activity. It is often supplied as two

separate components that are mixed freshly before use to ensure the stability of ATP.[8][9][14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10011.20080207.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10011.20080207.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://topogen.com/product/human-topoisomerase-ii-assay-kit/
https://topogen.com/wp-content/uploads/2022/04/Topoisomerase-II-Drug-Screening-Kit-kDNA-Based-Protocol.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10011.20080207.pdf
https://topogen.com/product/human-topoisomerase-ii-assay-kit/
https://topogen.com/product/topoisomerase-ii-assay-buffer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8078330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component

10x Stock

Concentration

(Buffer A -

Incomplete)

10x Stock

Concentration

(Buffer B - ATP)

Final 1x

Concentration

Tris-HCl (pH 8.0) 0.5 M - 50 mM

NaCl 1.5 M - 150 mM

MgCl2 100 mM - 10 mM

Dithiothreitol (DTT) 5 mM - 0.5 mM

Bovine Serum

Albumin (BSA)
300 µg/ml - 30 µg/ml

ATP - 20 mM 1 mM

Note: To prepare the 5x Complete Assay Buffer, mix equal volumes of 10x Buffer A and 10x

Buffer B. This 5x buffer should be made fresh for each experiment and kept on ice.[8][14]

Detailed Methodologies
This protocol is adapted for a standard 20 µL reaction volume.

Reaction Setup: On ice, assemble the following components in a microcentrifuge tube:

Sterile Water: to a final volume of 20 µL

5x Complete Topo II Assay Buffer: 4 µL

kDNA (0.2 µg/µL): 1 µL (final concentration 10 µg/mL)

Test Compound/Vehicle: As required

Enzyme Addition: Add 1-5 units of purified Topoisomerase II enzyme to the reaction mixture.

For crude extracts, an initial range of 0.1-5.0 µg of total protein per reaction is

recommended.[1][2]

Incubation: Incubate the reaction at 37°C for 30 minutes.[1][2]
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Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye

(5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[8]

Proteinase K Digestion (Optional): For crude extracts, add proteinase K to a final

concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to remove proteins that

might interfere with gel electrophoresis.[11]

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL

ethidium bromide. Run the gel at a high voltage (e.g., 100-200 V) for a short duration (15-30

minutes) until the dye front has migrated sufficiently.[11]

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the

well, while decatenated minicircles will migrate into the gel.[2]

Reaction Setup: On ice, prepare the reaction mixture:

Sterile Water: to a final volume of 20 µL

5x Complete Topo II Assay Buffer: 4 µL

Supercoiled Plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL (final concentration 25 µg/mL)

Test Compound/Vehicle: As required

Enzyme Addition: Add an appropriate amount of Topoisomerase II (typically 1 unit is defined

as the amount of enzyme that relaxes 0.5 µg of supercoiled DNA in 30 minutes at 37°C).[4]

Incubation: Incubate at 37°C for 30 minutes.

Reaction Termination: Add 4 µL of 5x Stop Buffer/Gel Loading Dye.

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel without ethidium

bromide. Run the gel at a low voltage (e.g., 2-3 V/cm) for 2-3 hours to resolve the different

topoisomers.

Staining and Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30

minutes, destain in water, and visualize under UV light. Supercoiled DNA migrates faster

than relaxed DNA.
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Reaction Setup: Assemble the reaction on ice:

Sterile Water: to a final volume of 20 µL

5x Complete Topo II Assay Buffer: 4 µL

Supercoiled Plasmid DNA (0.5 µg/µL): 1 µL

Topo II Poison (e.g., etoposide) or test compound: As required

Enzyme Addition: Add a higher concentration of Topo II enzyme (e.g., 2-6 units) as cleavage

assays are generally less efficient than catalytic assays.[11][16]

Incubation: Incubate at 37°C for 30 minutes.

Trapping the Cleavage Complex: Terminate the reaction by adding 2 µL of 10% SDS while

the tubes are still at 37°C. This is critical to trap the covalent enzyme-DNA complex.[2][11]

Protein Digestion: Add proteinase K to 50 µg/mL and incubate at 37°C for 15-30 minutes to

degrade the covalently attached Topo II.[11]

Electrophoresis and Visualization: Add loading dye and run the samples on a 1% agarose

gel containing ethidium bromide. The formation of linear DNA indicates a positive cleavage

event.[11]

Visualizations
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Reaction Preparation Reaction Termination & Processing Analysis

Prepare Fresh 5x
Complete Assay Buffer

Add Buffer, DNA Substrate
& Test Compound Add Topo II Enzyme Incubate at 37°C Stop Reaction

(SDS for Cleavage Assay)
Proteinase K Digestion

(Optional)
Agarose Gel

Electrophoresis
Visualize DNA

(UV Transilluminator)

No Enzyme Activity Observed

Is ATP required for the assay?

Using fresh ATP stock?

Yes (Relaxation,
Decatenation)

Using fresh enzyme aliquot?

Yes

Use fresh ATP stock

No

Is the assay buffer freshly prepared?

Yes

Use fresh enzyme aliquot

No

Are Mg2+ concentrations correct?

Yes

Prepare fresh buffer

No

Verify buffer composition

No
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8078330#troubleshooting-common-problems-in-
topoisomerase-ii-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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